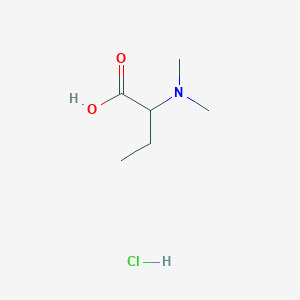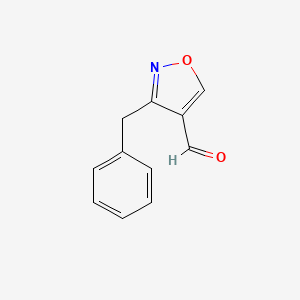
3-Benzylisoxazole-4-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-Benzylisoxazole-4-carbaldehyde” would likely show the isoxazole ring, with the benzyl group attached to the third carbon and the formyl group attached to the fourth carbon .
Chemical Reactions Analysis
Isoxazole rings are involved in various chemical reactions. They can undergo electrophilic substitution at the 5-position and nucleophilic substitution at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Benzylisoxazole-4-carbaldehyde” would depend on its exact structure. Isoxazoles generally have good thermal stability and are resistant to hydrolysis .
Applications De Recherche Scientifique
Synthesis of Novel Compounds : 3-Benzylisoxazole-4-carbaldehyde has been utilized in the synthesis of various novel heterocycles, demonstrating its versatility as a precursor in chemical reactions. For instance, it was used in the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles, highlighting its potential in creating new compounds with potential applications in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antioxidant and Anti-Inflammatory Activity : This compound has also been studied for its biological activities. A study synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some of these derivatives showed significant activity, suggesting potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Applications in Organic Chemistry : The compound has been involved in various organic synthesis processes. For example, its reaction with 1,2-benzenediamine led to the formation of complex structures, showcasing its role in facilitating diverse chemical reactions (Rihs, Sigg, Hass, & Winkler, 1985).
Pharmaceutical Intermediate Synthesis : Its use in the synthesis of pharmaceutical intermediates has been noted, such as in the palladium-catalyzed synthesis of benzisoxazoles, which are valuable in the creation of pharmaceuticals (Duan et al., 2014).
Development of Fluorescence Molecular Rotors : It has been used in the development of fluorescence molecular rotors for viscosity sensing, indicating its potential in the field of material sciences (Telore, Satam, & Sekar, 2015).
Facilitating Oxidative and Thermal Routes : The compound has been utilized in oxidative and thermal routes to novel isoxazolopyridines, demonstrating its utility in complex chemical synthesis processes (Dyall, Maloney, Harvey, & Fulloon, 1996).
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-7-10-8-14-12-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDBXPNSXGXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,2-oxazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



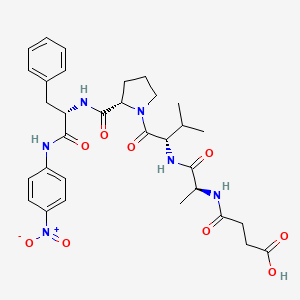
![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

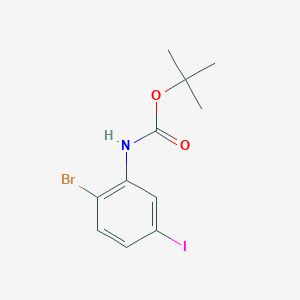



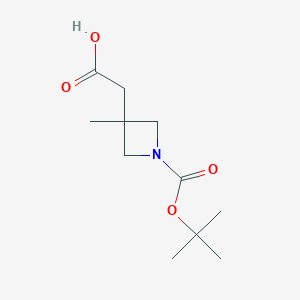

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)

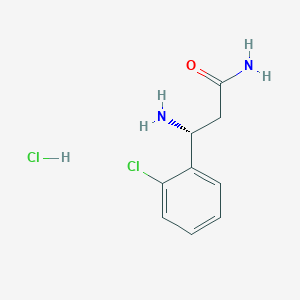
![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
